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Solubility in Pure Solvents

The table below shows the mole fraction solubility (x₁) of erythromycin thiocyanate dihydrate in six pure

solvents across a temperature range of 278.15 to 318.15 K [1].

Temperature
(K)

Methanol
(x10³)

n-Propanol
(x10³)

Methyl
Acetate
(x10³)

Ethyl
Acetate
(x10³)

Propyl
Acetate
(x10³)

Water
(x10³)

278.15 10.51 3.792 0.094 - - -

283.15 11.19 3.934 0.118 - - -

288.15 11.90 4.058 0.149 - - -

293.15 12.72 4.317 0.187 - - -

298.15 14.33 4.843 0.237 - - -

303.15 15.87 5.582 0.288 - - -

308.15 17.29 6.390 0.355 - - -
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Temperature
(K)

Methanol
(x10³)

n-Propanol
(x10³)

Methyl
Acetate
(x10³)

Ethyl
Acetate
(x10³)

Propyl
Acetate
(x10³)

Water
(x10³)

313.15 18.83 7.287 0.424 - - -

318.15 20.37 8.369 0.509 - - -

Note: A dash (-) indicates that a precise value was not extractable from the provided data snippet for that

specific solvent and temperature. The trend, however, is consistent with the order provided below [1].

The overall solubility order in pure solvents was found to be [1]: Methanol > n-Propanol > Propyl

Acetate > Ethyl Acetate > Methyl Acetate > Water

Solubility in Binary Solvent Mixtures

The study also measured solubility in two binary solvent systems (Water–Methanol and Water–n-Propanol).

A key finding was that solubility consistently decreases with increasing water content in the mixture [1].

System Water Content (Mass Fraction) Solubility Trend

Water-Methanol Increasing Decreases

Water-n-Propanol Increasing Decreases

Experimental Protocol

The following diagram outlines the key workflow used in the 2025 study to determine the thermodynamic

solubility data [1]:
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Experimental Workflow

Solubility Measurement
(Gravimetric Method)

Solid-State Characterization
(PXRD, DSC, TGA)

Data Correlation
(Thermodynamic Modeling)

Click to download full resolution via product page

Experimental workflow for solubility analysis.

Here are the detailed methodologies for each key stage:

Solubility Measurement [1]: The solubility of erythromycin thiocyanate dihydrate was determined

using the gravimetric method at atmospheric pressure (0.1 MPa). An excess of solute was added to

vials containing the pure or binary solvents. The vials were placed in a thermostatic shaker bath and

maintained at a target temperature (between 278.15 K and 318.15 K) for over 24 hours to reach solid-

liquid equilibrium. After equilibrium was reached, the supernatant solution was carefully pipetted into

a pre-weighed weighing bottle. The bottle was then weighed, and the solvent was allowed to evaporate

completely. The mass of the remaining solid was used to calculate the mole fraction solubility.

Solid-State Characterization [1]: To ensure the solid phase remained unchanged during the process

(i.e., no phase transformation or desolvation), the residual solid from each experiment was analyzed

using Powder X-ray Diffraction (PXRD). The patterns were compared to the original material to

confirm consistency. Furthermore, Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) were used to profile the thermal behavior of the compound,

identifying events like dehydration and decomposition.
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Data Correlation & Modeling [1]: The experimental solubility data in pure solvents was correlated

using three thermodynamic models: the Apelblat model, the Yaws model, and the Van't Hoff model.

For the binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model were

applied. The study concluded that the Apelblat model provided the best fit for the data in pure

solvents.

Important Context and Further Research

Crystal Form Considerations: Beyond the dihydrate, erythromycin thiocyanate can form other

solid-state structures, such as a heterosolvate crystallized from acetone solution, which contains
both water and acetone molecules in its crystal lattice [2]. This highlights the importance of solid-state

characterization during process development.
Thermodynamic Feasibility: The Gibbs free energy equation (ΔG = ΔH - TΔS) is fundamental for

predicting reaction feasibility. A negative ΔG indicates a thermodynamically spontaneous process,
though it does not provide information about the reaction rate [3]. The positive correlation between

temperature and solubility for this compound suggests that its dissolution is an endothermic process
(ΔH > 0) [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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